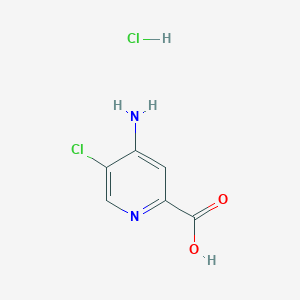
4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorine atom, and a carboxylic acid group attached to a pyridine ring, along with a hydrochloride salt form. It is known for its versatility in chemical reactions and its potential in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 4-Amino-2-chloropyridine followed by carboxylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-Amino-2-chloropyridine with phenylboronic acid under palladium catalysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
化学反応の分析
Types of Reactions: 4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives
科学的研究の応用
4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: The compound is investigated for its potential as an intermediate in the development of pharmaceuticals, particularly in anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of agrochemicals and dyes .
作用機序
The mechanism of action of 4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
- 5-Amino-2-chloropyridine-4-carboxylic acid
- 2-Amino-4-chloropyrimidine
- 4-Amino-2-chloropyridine
Comparison: 4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that enhance its versatility in synthetic and medicinal chemistry .
特性
IUPAC Name |
4-amino-5-chloropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-3-2-9-5(6(10)11)1-4(3)8;/h1-2H,(H2,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPLJYWMPCPNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3S,5R)-3-[[(6-bromofuro[3,2-b]pyridin-2-yl)methylamino]methyl]-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B7440596.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide](/img/structure/B7440575.png)
![(1R,2R)-2-[(2-methyl-1H-imidazol-5-yl)methylamino]-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7440580.png)
![4-[(3R)-3-[(6-methoxy-3,5-dimethylpyridin-2-yl)methylamino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7440594.png)
![N,4,5-trimethyl-6-[(3R)-3-[(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)amino]pyrrolidin-1-yl]pyrimidine-2-carboxamide](/img/structure/B7440648.png)
![(1R,2R)-4-(imidazol-1-ylmethyl)-2-[[4-(3-methoxy-N-methylanilino)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7440655.png)
![4-[(3R)-3-[1-(2-methoxypyridin-4-yl)ethylamino]pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B7440671.png)
![N,N,4,5-tetramethyl-6-[(3R)-3-(4,5,6,7-tetrahydro-1H-indazol-4-ylamino)pyrrolidin-1-yl]pyrimidine-2-carboxamide](/img/structure/B7440680.png)
![4-[(3R)-3-(imidazo[1,2-a]pyridin-2-ylmethylamino)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B7440598.png)
![4-[(3R)-3-[(3-methoxy-2,2-dimethylpropyl)amino]pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B7440605.png)
![N-[(1R,2R)-2-hydroxy-4-(imidazol-1-ylmethyl)cyclopentyl]-3-[methyl(pyridin-4-yl)amino]propanamide](/img/structure/B7440616.png)
![(3R,5R)-1-[6-(methylamino)pyrimidin-4-yl]-5-[[(5-pyridin-3-ylfuran-2-yl)methylamino]methyl]pyrrolidin-3-ol](/img/structure/B7440621.png)
![(3R,5R)-1-[6-(methylamino)pyrimidin-4-yl]-5-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-ylamino)methyl]pyrrolidin-3-ol](/img/structure/B7440622.png)
![6-[(3R)-3-(2H-chromen-3-ylmethylamino)pyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7440629.png)
